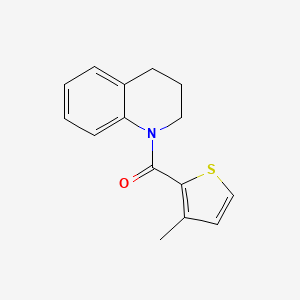![molecular formula C26H21ClN2O5 B10898355 3-[(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10898355.png)
3-[(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological targets or serve as a precursor for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-[4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID” likely involves multiple steps, including:
- Formation of the pyrazole ring.
- Introduction of the benzoic acid moiety.
- Attachment of the chlorobenzyl and methoxyphenyl groups.
Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction could occur at the carbonyl group in the pyrazole ring.
Substitution: The aromatic rings could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include derivatives with modified functional groups or additional substituents.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
The compound could be investigated for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Applications might extend to materials science, where the compound could be used in the synthesis of polymers or as a component in electronic devices.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-((Z)-1-{4-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
- 3-[4-((Z)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
Uniqueness
The presence of the 2-chlorobenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C26H21ClN2O5 |
|---|---|
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
3-[(4Z)-4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C26H21ClN2O5/c1-16-21(25(30)29(28-16)20-8-5-7-18(14-20)26(31)32)12-17-10-11-23(24(13-17)33-2)34-15-19-6-3-4-9-22(19)27/h3-14H,15H2,1-2H3,(H,31,32)/b21-12- |
Clé InChI |
JCVRVZGNOCYRKJ-MTJSOVHGSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C4=CC=CC(=C4)C(=O)O |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898277.png)
![N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
![2-sulfanyl-3-[1-(tetrahydrofuran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10898283.png)
![2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10898287.png)
![2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B10898299.png)
![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10898306.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898319.png)
![1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898320.png)
![4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10898333.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10898340.png)
![1-(Biphenyl-4-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B10898352.png)
